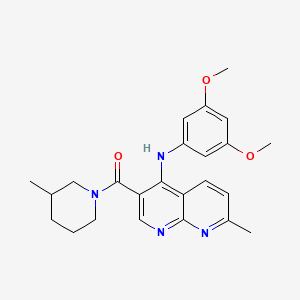
(4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H28N4O3 and its molecular weight is 420.513. The purity is usually 95%.
BenchChem offers high-quality (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thermally Stable Polyamides
A new naphthalene-ring containing diamine was synthesized and used to prepare a series of novel polyamides that demonstrated good solubility in amide-type solvents and exhibited inherent viscosities. These polyamides showed glass transition temperatures between 131–187°C and were stable up to 190°C, with a 10% weight loss temperature ranging from 350–418°C in the air atmosphere, indicating their potential application in the creation of thermally stable polymeric materials (Mehdipour-Ataei, Sarrafi, & Hatami, 2005).
Crystal Structure and Molecular Interactions
The crystal structure of a naphthalene derivative was analyzed, revealing intermolecular hydrogen bonds and π-π stacking interactions. These findings are critical for understanding the molecular interactions and designing compounds with desired properties for material science and pharmaceutical applications (Nishijima et al., 2010).
Synthesis and Characterization of Bromophenol Derivatives
Research on the synthesis and characterization of bromophenol derivatives from dimethoxyphenyl methanone compounds has led to insights into selective O-demethylation during bromination. These findings contribute to the understanding of chemical reactions and compound synthesis, which can be applied in developing novel chemical entities (Çetinkaya et al., 2011).
Anticancer Activity
Naphthalene derivatives have been discovered as potent inducers of apoptosis, demonstrating significant potential in cancer treatment. These compounds can arrest cancer cells in specific phases and inhibit critical cellular functions, making them valuable for pharmacological research and therapy development (Jiang et al., 2008).
Novel Pyrazole Derivatives
Research into pyrazole derivatives with naphthalene moieties has shown promise in antimicrobial and anticancer applications. These compounds have demonstrated higher activity than reference drugs in some cases, indicating their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Photophysical and Electroluminescent Properties
A study on phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands highlighted their potential in organic light-emitting diodes (OLEDs). These findings contribute to the development of efficient red-emitting materials for OLED applications (Kang et al., 2011).
properties
IUPAC Name |
[4-(3,5-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-15-6-5-9-28(14-15)24(29)21-13-25-23-20(8-7-16(2)26-23)22(21)27-17-10-18(30-3)12-19(11-17)31-4/h7-8,10-13,15H,5-6,9,14H2,1-4H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHXZWDVUSFURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)OC)OC)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(3-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carbonyl}-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2693510.png)
![4-[[1-(4-Ethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2693511.png)

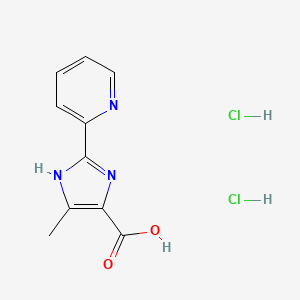
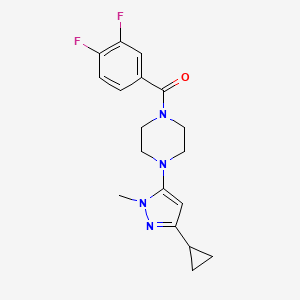
![tert-butyl (2E)-3-(dimethylamino)-2-[(2-nitrophenyl)sulfonyl]prop-2-enoate](/img/structure/B2693518.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2693519.png)
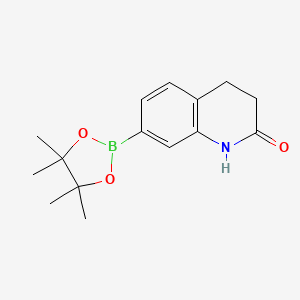
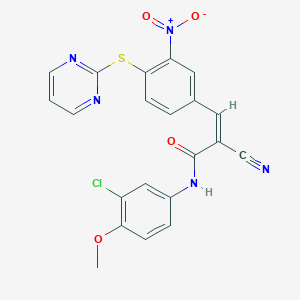
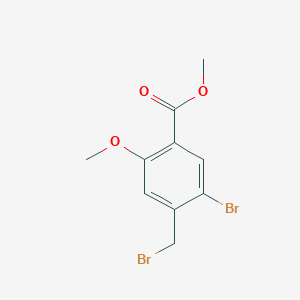

![9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693526.png)
![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)
